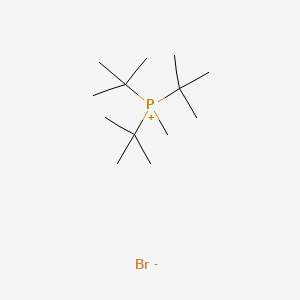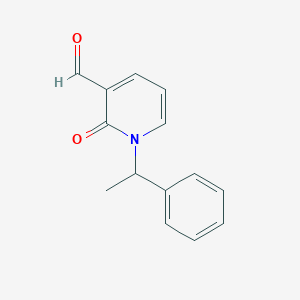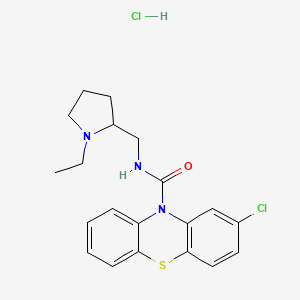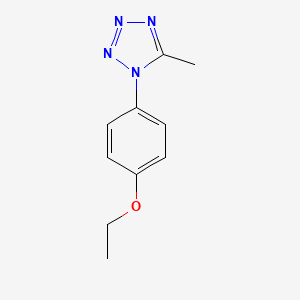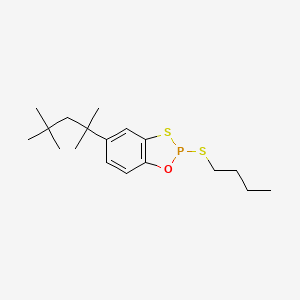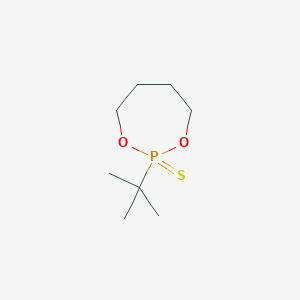
2-tert-Butyl-1,3,2lambda~5~-dioxaphosphepane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-1,3,2lambda~5~-dioxaphosphepane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two oxygen atoms and a sulfur atom, forming a five-membered ring structure
Preparation Methods
The synthesis of 2-tert-Butyl-1,3,2lambda~5~-dioxaphosphepane-2-thione typically involves the reaction of tert-butyl alcohol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
tert-Butyl alcohol+Phosphorus pentasulfide→2-tert-Butyl-1,3,2lambda 5 -dioxaphosphepane-2-thione
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
2-tert-Butyl-1,3,2lambda~5~-dioxaphosphepane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-tert-Butyl-1,3,2lambda~5~-dioxaphosphepane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1,3,2lambda~5~-dioxaphosphepane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-tert-Butyl-1,3,2lambda~5~-dioxaphosphepane-2-thione can be compared with other similar compounds, such as:
2-tert-Butyl-1,3,2lambda~5~-dithiaphosphinane-2-thione: This compound has a similar structure but contains sulfur atoms instead of oxygen atoms.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound contains a dioxaborolane ring instead of a dioxaphosphepane ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
63790-97-6 |
|---|---|
Molecular Formula |
C8H17O2PS |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-tert-butyl-2-sulfanylidene-1,3,2λ5-dioxaphosphepane |
InChI |
InChI=1S/C8H17O2PS/c1-8(2,3)11(12)9-6-4-5-7-10-11/h4-7H2,1-3H3 |
InChI Key |
WNQXNHLKNBYDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1(=S)OCCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



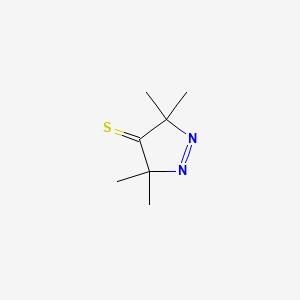
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)


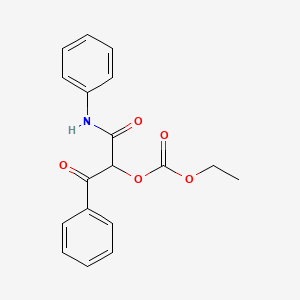

![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)
